molecular formula C50H71Cl2N15O11 B12117475 (P-Chloro-phe5,8)-bradykinin

(P-Chloro-phe5,8)-bradykinin

Cat. No.: B12117475
M. Wt: 1129.1 g/mol
InChI Key: FTKLVPMLLPDOBX-UHFFFAOYSA-N
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Description

(P-Chloro-phe5,8)-bradykinin is a synthetic peptide derivative of bradykinin, where the phenylalanine residues at positions 5 and 8 are substituted with p-chlorophenylalanine. Bradykinin is a well-known peptide that plays a crucial role in various physiological processes, including vasodilation, pain sensation, and inflammation. The substitution with p-chlorophenylalanine is intended to modify the biological activity and stability of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (P-Chloro-phe5,8)-bradykinin typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids, including p-chlorophenylalanine at positions 5 and 8. The protecting groups are removed, and the peptide is cleaved from the resin. The crude peptide is then purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(P-Chloro-phe5,8)-bradykinin can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.

    Reduction: Disulfide bonds can be reduced to free thiol groups.

    Substitution: The p-chlorophenylalanine residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with substituted p-chlorophenylalanine residues.

Scientific Research Applications

(P-Chloro-phe5,8)-bradykinin has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating biological processes such as inflammation and pain.

    Medicine: Potential therapeutic applications in conditions where bradykinin pathways are involved, such as hypertension and chronic pain.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of (P-Chloro-phe5,8)-bradykinin involves binding to bradykinin receptors (B1 and B2 receptors) on the cell surface. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological effects such as vasodilation, increased vascular permeability, and pain sensation. The substitution with p-chlorophenylalanine may alter the binding affinity and stability of the peptide, potentially enhancing its therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

    Bradykinin: The parent compound with similar biological activity but without the p-chlorophenylalanine substitution.

    Des-Arg9-bradykinin: A bradykinin derivative with a different modification, used to study B1 receptor activity.

    Lys-bradykinin: Another derivative with lysine substitution, used to investigate different receptor interactions.

Uniqueness

(P-Chloro-phe5,8)-bradykinin is unique due to the specific substitution of phenylalanine residues with p-chlorophenylalanine. This modification can enhance the peptide’s stability and alter its biological activity, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C50H71Cl2N15O11

Molecular Weight

1129.1 g/mol

IUPAC Name

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C50H71Cl2N15O11/c51-30-15-11-28(12-16-30)24-34(61-40(69)26-60-43(72)37-8-3-22-66(37)47(76)39-10-5-23-67(39)45(74)32(53)6-1-19-58-49(54)55)41(70)64-36(27-68)46(75)65-21-4-9-38(65)44(73)63-35(25-29-13-17-31(52)18-14-29)42(71)62-33(48(77)78)7-2-20-59-50(56)57/h11-18,32-39,68H,1-10,19-27,53H2,(H,60,72)(H,61,69)(H,62,71)(H,63,73)(H,64,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)

InChI Key

FTKLVPMLLPDOBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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